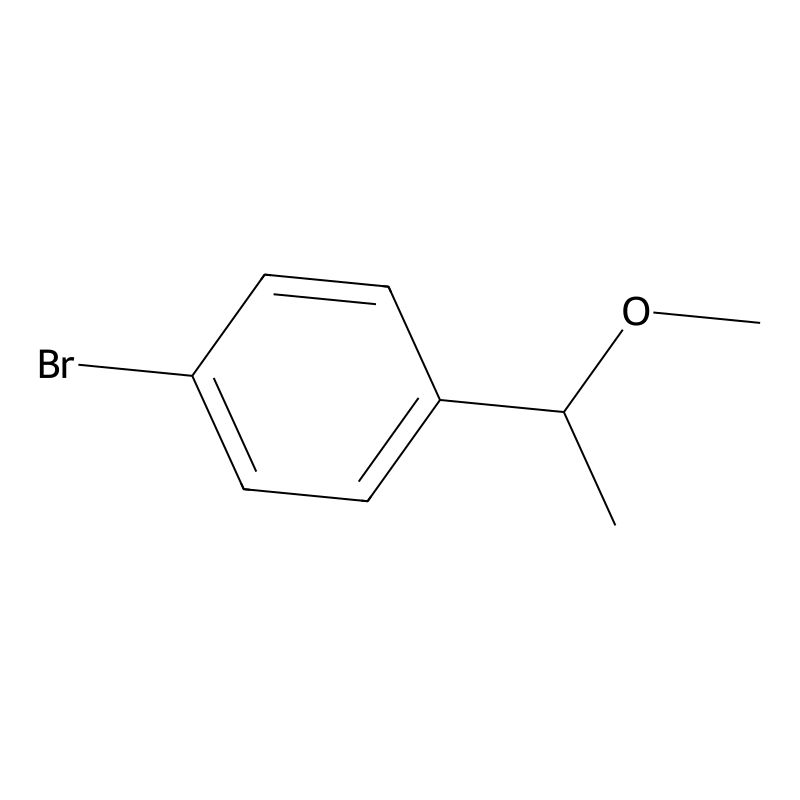

1-(4-Bromophenyl)ethyl methyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Bromophenyl)ethyl methyl ether is an organic compound with the molecular formula and a molecular weight of 215.09 g/mol. Its structure features a bromine atom attached to a phenyl group, which is further connected to an ethyl group that bears a methoxy substituent. This compound is also known by several synonyms, including 1-bromo-4-(1-methoxyethyl)benzene and 1-(4-bromophenyl)ethyl methyl ether .

The chemical behavior of 1-(4-Bromophenyl)ethyl methyl ether can be characterized by its reactivity towards nucleophiles, due to the presence of the bromine atom, which can undergo substitution reactions. For instance, it can react with nucleophiles such as hydroxide ions or amines, leading to the formation of corresponding alcohols or amines. Additionally, it may participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the bromine atom on the aromatic ring .

Several synthetic routes have been developed for the preparation of 1-(4-Bromophenyl)ethyl methyl ether. One notable method involves the reaction of triethylsilane with 4-bromoacetophenone dimethyl acetal. This method allows for the selective introduction of the methoxyethyl group onto the aromatic ring . Other synthesis approaches may include:

- Alkylation Reactions: Using alkyl halides in the presence of suitable bases.

- Electrophilic Aromatic Substitution: Bromination followed by methoxylation.

1-(4-Bromophenyl)ethyl methyl ether finds applications primarily in research and development settings. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Additionally, it can be used in material science for developing novel materials with specific electronic or optical properties .

Several compounds share structural similarities with 1-(4-Bromophenyl)ethyl methyl ether, including:

- Benzeneethanol: Lacks bromine but has similar ethyl and hydroxymethyl functionalities.

- Phenethyl Bromide: Contains a bromine atom but lacks the methoxy group.

- Bromoethoxybenzene: Features an ethoxy group instead of a methoxy group.

Comparison TableCompound Name Structure Features Unique Characteristics 1-(4-Bromophenyl)ethyl methyl ether Bromine on phenyl; methoxyethyl group Potential biological activity; versatile synthesis Benzeneethanol Hydroxymethyl instead of methoxy Alcohol functional group; different reactivity Phenethyl Bromide Bromine on ethyl chain Simple alkyl halide; less complex synthesis Bromoethoxybenzene Ethoxy instead of methoxy Different electronic properties; potential applications

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-(4-Bromophenyl)ethyl methyl ether | Bromine on phenyl; methoxyethyl group | Potential biological activity; versatile synthesis |

| Benzeneethanol | Hydroxymethyl instead of methoxy | Alcohol functional group; different reactivity |

| Phenethyl Bromide | Bromine on ethyl chain | Simple alkyl halide; less complex synthesis |

| Bromoethoxybenzene | Ethoxy instead of methoxy | Different electronic properties; potential applications |

The uniqueness of 1-(4-Bromophenyl)ethyl methyl ether lies in its combination of both brominated and methoxylated functionalities, making it a versatile compound for various chemical applications and potential biological interactions .

1-(4-Bromophenyl)ethyl methyl ether exhibits a complex molecular architecture that combines aromatic and aliphatic structural elements. The compound possesses the molecular formula C₉H₁₁BrO with a molecular weight of 215.09 g/mol [1] [2] [3]. The molecule features a para-disubstituted benzene ring as its central structural motif, with a bromine atom and an ethyl methyl ether side chain occupying the 1,4-positions on the aromatic ring [1] [2].

The overall molecular geometry is characterized by a planar aromatic system connected to a three-dimensional aliphatic ether moiety. The benzene ring maintains its characteristic planar geometry with bond angles of approximately 120° around each carbon atom in the ring [4] [5]. The aromatic ring exhibits typical C-C bond lengths of 1.39-1.40 Å, consistent with the delocalized π-electron system that provides aromatic stabilization [6] [7].

The ether oxygen atom adopts sp³ hybridization, creating a bent molecular geometry around the oxygen center [4] [5]. This hybridization results in a tetrahedral electron pair geometry, though the molecular geometry around oxygen is angular due to the presence of two lone electron pairs [8] [5].

Bond Parameters and Electron Distribution

Bond Length Analysis

The C-O bonds in 1-(4-Bromophenyl)ethyl methyl ether exhibit typical ether characteristics with bond lengths ranging from 1.41 to 1.43 Å [9] [10]. The average C-O bond length in ethers is 1.418 Å, representing the overlap between sp³ hybridized carbon and oxygen orbitals [11] [9]. These bonds are polar covalent due to the electronegativity difference between carbon (2.5) and oxygen (3.5), creating partial charges of δ⁺ on carbon and δ⁻ on oxygen [7] [12].

The C-Br bond in the para position exhibits a typical single bond length of 1.90-1.95 Å, characteristic of carbon-halogen bonds [6]. The aromatic C-C bonds maintain their characteristic 1.39-1.40 Å length, reflecting the delocalized nature of the benzene π-system [6] [7].

Bond Angle Parameters

The C-O-C bond angle in the ether linkage measures 110-112°, which is slightly larger than the ideal tetrahedral angle of 109.5° [13] [14] [15]. This deviation results from steric repulsion between the bulky alkyl groups attached to the ether oxygen [13] [14]. The expansion of the bond angle accommodates the spatial requirements of the aromatic ring and the ethyl methyl ether substituent [16] [15].

Electron Distribution

The electron distribution in 1-(4-Bromophenyl)ethyl methyl ether is influenced by several electronic effects:

Aromatic π-system: The benzene ring contains six delocalized π-electrons distributed across the six carbon atoms, providing aromatic stabilization of approximately 36 kcal/mol [17] [18] [19].

Ether oxygen lone pairs: The oxygen atom possesses two lone electron pairs in sp³ hybrid orbitals, which can participate in weak hyperconjugative interactions with adjacent σ-bonds [4] [8].

Inductive effects: The bromine substituent acts as an electron-withdrawing group through inductive effects, while the ether linkage serves as an electron-donating group through both inductive and resonance mechanisms [20] [7].

Functional Group Analysis

The molecule contains several distinct functional groups that contribute to its overall properties:

Aromatic System

The para-disubstituted benzene ring serves as the molecular backbone, providing structural rigidity and electronic delocalization [4] [21]. The aromatic system exhibits characteristic C-H stretching vibrations around 3000-3100 cm⁻¹ and C=C stretching around 1600 and 1500 cm⁻¹ [7] [12].

Halogen Substituent

The bromine atom at the para position functions as a weak electron-withdrawing group through inductive effects while simultaneously acting as a weak electron-donating group through resonance involving its lone pairs [20]. This dual electronic behavior influences the reactivity patterns of the aromatic ring [21] [20].

Ether Linkage

The ether functional group (-O-) exhibits characteristic properties including:

- C-O-C asymmetric stretching vibrations between 1140-1070 cm⁻¹ for the aliphatic portion and 1300-1200 cm⁻¹ for the aromatic-ether connection [7] [12]

- C-O-C symmetric stretching around 890-820 cm⁻¹ [12]

- Moderate polarity due to the C-O bond dipoles [4] [8]

Methyl Groups

The two methyl groups (-CH₃) attached to the ether oxygen and the ethyl carbon provide electron-donating inductive effects that increase electron density in the molecule [7] [12]. The methoxy group (-OCH₃) exhibits a characteristic symmetric C-H stretching peak at 2830±10 cm⁻¹ [12].

Stereochemical Properties

1-(4-Bromophenyl)ethyl methyl ether contains one stereogenic center at the carbon atom bearing both the aromatic ring and the ether oxygen [1] [2]. This chiral center can exist in two enantiomeric forms: (R) and (S) configurations, making the compound optically active [22].

Chirality Analysis

The stereogenic center is created by the presence of four different substituents:

- Hydrogen atom (smallest priority)

- Methoxy group (-OCH₃)

- Methyl group (-CH₃)

- 4-Bromophenyl group (largest priority)

The absolute configuration can be determined using the Cahn-Ingold-Prelog priority rules, with the configuration depending on the spatial arrangement of these substituents around the chiral carbon [22].

Conformational Considerations

The molecule can adopt different conformations around the C-O bond connecting the aromatic ring to the ether oxygen. The rotational barrier around C-O bonds is typically low (2-3 kcal/mol), allowing for relatively free rotation at room temperature [8] [22].

Three-Dimensional Conformational Analysis

Preferred Conformations

The three-dimensional structure of 1-(4-Bromophenyl)ethyl methyl ether is characterized by multiple low-energy conformations arising from rotation around single bonds [23] [22]. The molecule exhibits conformational flexibility primarily around:

- C-O bond rotation: Connecting the aromatic ring to the ether oxygen

- C-C bond rotation: Within the ethyl portion of the ether side chain

Conformational Energy Landscape

Computational studies on similar aromatic ethers suggest the existence of three primary conformational families [23]:

- Gauche conformers: With CCOC dihedral angles around ±60°

- Trans conformers: With CCOC dihedral angles around 180°

- Eclipse conformers: With CCOC dihedral angles around 0°

The gauche conformations are typically stabilized by intramolecular interactions, while trans conformations minimize steric repulsion between bulky substituents [23] [22].

Intermolecular Interactions

In the solid state, molecules of 1-(4-Bromophenyl)ethyl methyl ether can engage in several types of weak intermolecular interactions:

Van der Waals forces: Between aromatic rings and aliphatic portions provide crystal packing stabilization [24] [25].

C-H···π interactions: Between methyl hydrogens and aromatic π-systems can influence molecular orientation in the crystal lattice [24].

C-H···O hydrogen bonds: Weak interactions between ether oxygen and aromatic or aliphatic hydrogens contribute to supramolecular organization [26] [27].

Halogen bonding: The bromine atom can participate in weak halogen-bonding interactions with electron-rich atoms in neighboring molecules [26] [27].

Molecular Flexibility

The conformational flexibility of 1-(4-Bromophenyl)ethyl methyl ether allows for adaptive binding in biological systems and optimization of packing efficiency in crystalline phases [23] [22]. The dynamic nature of the conformational equilibria enables the molecule to adopt energetically favorable orientations in different chemical environments [23].